![molecular formula C14H20N2O5 B3850535 [1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B3850535.png)
[1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol
Overview
Description
[1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol is a complex organic compound known for its unique chemical structure and properties This compound features a pyrrolidine ring attached to a methanol group, with a 4,5-dimethoxy-2-nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol typically involves the reduction of 4,5-dimethoxy-2-nitrobenzophenone using sodium borohydride (NaBH4) in ethanol. The reaction mixture is then acidified with hydrochloric acid to precipitate the product, which is subsequently purified by crystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the nitro group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
[1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which [1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups and pyrrolidine ring can interact with various biological molecules. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Shares a similar structure but lacks the pyrrolidine ring.
4,5-Dimethoxy-2-nitrobenzyl alcohol: Similar in structure but with different functional groups.
Uniqueness
The presence of the pyrrolidine ring in [1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol distinguishes it from other similar compounds.
Properties
IUPAC Name |
[1-[(4,5-dimethoxy-2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-20-13-6-10(8-15-5-3-4-11(15)9-17)12(16(18)19)7-14(13)21-2/h6-7,11,17H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDTUERXEMTVOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCC2CO)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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